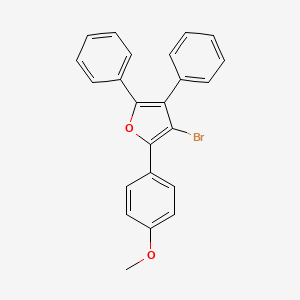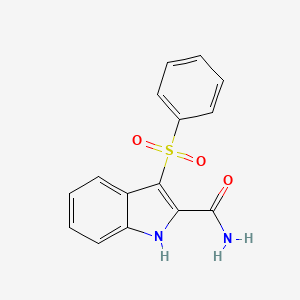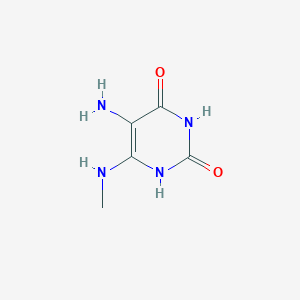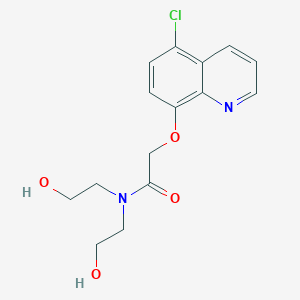![molecular formula C13H19NO5 B12909981 2-[2-(2-Methoxyethoxy)ethoxy]ethyl pyridine-3-carboxylate CAS No. 132537-22-5](/img/structure/B12909981.png)
2-[2-(2-Methoxyethoxy)ethoxy]ethyl pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(2-Methoxyethoxy)ethoxy)ethyl nicotinate is a chemical compound that belongs to the class of nicotinates. It is characterized by the presence of a nicotinic acid esterified with a polyether chain. This compound is known for its unique properties, which make it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl nicotinate typically involves the esterification of nicotinic acid with 2-(2-(2-Methoxyethoxy)ethoxy)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl nicotinate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reactants and catalysts is crucial to achieve a high yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization are employed to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(2-Methoxyethoxy)ethoxy)ethyl nicotinate can undergo various chemical reactions, including:
Oxidation: The polyether chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nicotinate ester can be reduced to form the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to substitute the ester group under basic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-(2-Methoxyethoxy)ethoxy)ethyl nicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as a vasodilator.
Medicine: It is investigated for its potential therapeutic effects, particularly in improving blood circulation.
Industry: The compound is used in the formulation of cosmetics and pharmaceuticals due to its skin-penetrating properties.
Mécanisme D'action
The mechanism of action of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl nicotinate involves its ability to release nicotinic acid upon hydrolysis. Nicotinic acid is known to act as a vasodilator, which helps in improving blood flow. The polyether chain enhances the compound’s solubility and skin penetration, making it effective in topical applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-(2-Methoxyethoxy)ethoxy)ethanol: A precursor in the synthesis of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl nicotinate.
Triethylene glycol monomethyl ether: Similar in structure but lacks the nicotinate moiety.
Nicotinic acid esters: Other esters of nicotinic acid with different alcohols.
Uniqueness
2-(2-(2-Methoxyethoxy)ethoxy)ethyl nicotinate is unique due to its combination of a nicotinic acid moiety and a polyether chain. This structure imparts both biological activity and enhanced solubility, making it suitable for various applications in medicine and industry.
Propriétés
Numéro CAS |
132537-22-5 |
|---|---|
Formule moléculaire |
C13H19NO5 |
Poids moléculaire |
269.29 g/mol |
Nom IUPAC |
2-[2-(2-methoxyethoxy)ethoxy]ethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C13H19NO5/c1-16-5-6-17-7-8-18-9-10-19-13(15)12-3-2-4-14-11-12/h2-4,11H,5-10H2,1H3 |
Clé InChI |
HNPDIYSXZRJPMX-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCOCCOC(=O)C1=CN=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2,4-Bis(benzyloxy)pyrimidin-5-yl]-2-methylpropan-1-ol](/img/structure/B12909899.png)
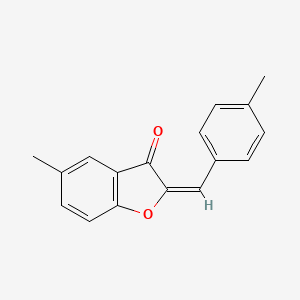
![N-[3-(1,3-Benzothiazol-2-yl)phenyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B12909904.png)




